molecular formula C9H10BrCl2NO2 B13504690 Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride CAS No. 2839138-32-6

Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride

Cat. No.: B13504690
CAS No.: 2839138-32-6
M. Wt: 314.99 g/mol
InChI Key: UCGPHQMRAQFBBX-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride is an organic compound with the molecular formula C9H10BrCl2NO2 It is a derivative of phenylacetate, characterized by the presence of amino, bromo, and chloro substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-chlorobenzaldehyde and glycine methyl ester hydrochloride.

    Condensation Reaction: The aldehyde group of 4-bromo-3-chlorobenzaldehyde reacts with the amino group of glycine methyl ester hydrochloride under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products with different substituents replacing the bromo or chloro groups.

    Oxidation: Products with oxidized amino groups, such as nitro derivatives.

    Hydrolysis: The corresponding carboxylic acid derivative.

Scientific Research Applications

Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro substituents can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride
  • Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride

Uniqueness

Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride is unique due to the specific positioning of the bromo and chloro substituents on the phenyl ring. This unique arrangement can result in distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

2839138-32-6

Molecular Formula

C9H10BrCl2NO2

Molecular Weight

314.99 g/mol

IUPAC Name

methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate;hydrochloride

InChI

InChI=1S/C9H9BrClNO2.ClH/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5;/h2-4,8H,12H2,1H3;1H

InChI Key

UCGPHQMRAQFBBX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)Br)Cl)N.Cl

Origin of Product

United States

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